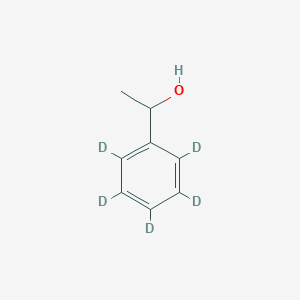

1-Phenyl-d5-ethanol

Description

General Principles of Deuterated Compound Synthesis

The incorporation of deuterium into organic molecules can be achieved through several strategic approaches. These methods are broadly categorized into direct incorporation of deuterated precursors, hydrogen/deuterium exchange reactions, and techniques for achieving specific isotopic labeling patterns.

A common and straightforward method for synthesizing deuterated compounds involves using starting materials that already contain deuterium. google.comresearchgate.net This approach is advantageous as it often simplifies the synthetic route and can provide high levels of deuterium incorporation in the final product. For the synthesis of 1-Phenyl-d5-ethanol, this would typically involve starting with a commercially available deuterated benzene derivative.

Hydrogen/deuterium (H/D) exchange reactions are a powerful tool for introducing deuterium into a molecule. wikipedia.org These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). resolvemass.camdpi.com The exchange can be promoted by catalysts, such as metals (e.g., palladium, platinum), acids, or bases. resolvemass.cawikipedia.org The efficiency and selectivity of the exchange often depend on the reaction conditions and the nature of the substrate. wikipedia.orgmdpi.com For aromatic compounds, H/D exchange can be carried out under high temperature and pressure. tn-sanso.co.jp

Achieving regiospecific (site-specific) and stereospecific deuteration is a significant challenge in the synthesis of complex deuterated molecules. d-nb.info Various methods have been developed to control the position and stereochemistry of deuterium incorporation. These can include the use of directing groups to guide a catalyst to a specific C-H bond or employing enzymatic reactions that are inherently stereospecific. nih.govacs.org For aromatic systems, the substitution pattern is influenced by the electronic properties of the substituents already present on the ring.

Classical Synthetic Approaches to this compound and Related Analogs

The most common and practical laboratory synthesis of this compound involves the reduction of a deuterated ketone precursor.

The synthesis typically starts with acetophenone-d5, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This deuterated ketone then undergoes reduction of the carbonyl group to yield the desired this compound.

The reduction of the carbonyl group in d5-acetophenone is commonly achieved using metal hydride reagents. Both lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective for this transformation. libretexts.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including ketones. masterorganicchemistry.com The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). libretexts.orgorgsyn.org A study on the synthesis of a related compound, d5-barbarin, utilized LiAlH₄ to reduce a d5-oxime intermediate to the corresponding d5-phenylethanolamine. awuahlab.comresearchgate.net

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. libretexts.orglibretexts.org It is often used in protic solvents like methanol or ethanol. orgsyn.org The reduction of acetophenone to 1-phenylethanol using NaBH₄ is a well-established reaction. researchgate.netresearchgate.net For the synthesis of this compound, NaBH₄ in methanol is a suitable reagent to reduce d5-acetophenone.

The choice between LiAlH₄ and NaBH₄ can depend on the presence of other functional groups in the molecule, as LiAlH₄ is less chemoselective. libretexts.org For the specific reduction of d5-acetophenone to this compound, both reagents are effective.

The general reaction scheme is as follows:

C₆D₅COCH₃ + [H]⁻ → C₆D₅CH(O⁻)CH₃ C₆D₅CH(O⁻)CH₃ + H⁺ → C₆D₅CH(OH)CH₃

This two-step process involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. libretexts.org

Below is a table summarizing the key reagents and conditions for the synthesis of this compound via the reduction of d5-acetophenone.

| Starting Material | Reducing Agent | Solvent | Product | Reference |

| d5-Acetophenone | Lithium Aluminum Hydride (LiAlH₄) | Ether or THF | This compound | |

| d5-Acetophenone | Sodium Borohydride (NaBH₄) | Methanol | This compound | |

| d5-2-oxo-2-phenylacetaldehyde oxime | Lithium Aluminum Hydride (LiAlH₄) | Not Specified | d5-2-amino-1-phenylethan-1-ol | awuahlab.comresearchgate.net |

Table 1. Synthetic Approaches to this compound and Related Analogs

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575817 | |

| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90162-45-1 | |

| Record name | 1-(~2~H_5_)Phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90162-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1-phenyl-d5-ethanol

Classical Synthetic Approaches to 1-Phenyl-d5-ethanol and Related Analogs

Deuteration via Transfer Hydrogenation Methods

Transfer hydrogenation represents a versatile and experimentally convenient method for the reduction of ketones to alcohols, utilizing hydrogen donor molecules in place of gaseous hydrogen. ias.ac.in This technique can be adapted for deuteration by employing a deuterated hydrogen source.

A notable example involves the use of an amphiphilic resin-supported nano-palladium catalyst for the transfer hydrogenation of acetophenone in deuterium oxide (D₂O). oup.com This method resulted in the formation of α-C-deuterated 1-phenylethanol with an 85% incorporation of deuterium at the benzylic position and an isolated yield of 76%. oup.com The use of D₂O as the deuterium donor highlights the sustainability of this approach. oup.com The proposed mechanism suggests that water (or in this case, D₂O) serves as the hydrogen (deuterium) donor in the reaction. oup.com

Another approach utilizes chiral half-sandwich Ruthenium complexes derived from proline as catalysts. ias.ac.in In a mechanistic study, the transfer hydrogenation of acetophenone using deuterated sodium formate (DCOONa) in water led to the formation of deuterated 1-phenylethanol. ias.ac.in The presence of deuterium at the carbinol carbon was confirmed by ²H and ¹³C NMR spectroscopy. ias.ac.in

Deuterium labeling experiments using 2-propanol-2-d1 and 2-propanol-OD as deuterium sources in the transfer hydrogenation of acetophenone have also been conducted to elucidate the reaction mechanism. researchgate.net These studies help in understanding whether the transfer occurs from the alcohol's hydroxyl group or the α-carbon. researchgate.net

Table 1: Deuteration via Transfer Hydrogenation of Acetophenone

| Catalyst System | Deuterium Source | Key Findings | Reference |

|---|---|---|---|

| Amphiphilic resin-supported nano-palladium | D₂O | 76% isolated yield, 85% benzylic deuterium incorporation. | oup.com |

| Chiral half-sandwich Ruthenium complexes | DCOONa in H₂O | Formation of deuterated 1-phenylethanol confirmed by NMR. | ias.ac.in |

| Not specified | 2-propanol-2-d1 / 2-propanol-OD | Mechanistic studies on the origin of the transferred deuterium. | researchgate.net |

Advanced Catalytic Deuteration Methodologies

Recent advancements in catalysis have led to the development of highly selective methods for the deuteration of alcohols, offering precise control over the position of deuterium incorporation.

Iridium-Catalyzed α-Selective Deuteration of Alcohols

Iridium complexes have emerged as powerful catalysts for the α-selective deuteration of alcohols. nih.govresearchgate.netrsc.org A significant development is the use of an iridium(III)-bipyridonate complex that catalyzes the hydrogen/deuterium isotope exchange of alcohols using deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org This method is highly chemoselective, enabling the direct deuteration of primary and secondary alcohols. nih.govresearchgate.net

For secondary alcohols like 1-phenylethanol, the α-deuteration proceeds efficiently under neutral conditions. nih.gov This approach yielded 1-phenyl-d1-ethanol with 95% deuterium incorporation at the α-position and an 84% yield. nih.govrsc.org A key advantage of performing the reaction under neutral conditions is the high α/β-selectivity, with less than 3% deuterium incorporation at the β-position. nih.gov The reaction mechanism is proposed to proceed through the dehydrogenation of the alcohol to a carbonyl intermediate, followed by the conversion of the [IrIII–H] species to [IrIII−D] with D₂O, and subsequent deuteration of the carbonyl intermediate. nih.govresearchgate.net

Table 2: Iridium-Catalyzed α-Deuteration of 1-Phenylethanol

| Catalyst | Deuterium Source | Conditions | Deuterium Incorporation (α-position) | Yield | Reference |

|---|---|---|---|---|---|

| Iridium(III)-bipyridonate complex | D₂O | Neutral | 95% | 84% | nih.govrsc.org |

Nickel-Catalyzed Enantioselective Deuteration Approaches

Nickel catalysis offers a cost-effective and efficient pathway for the enantioselective synthesis of deuterated compounds. acs.orgbohrium.com While direct examples for this compound are less common, related transformations highlight the potential of this approach. For instance, nickel-catalyzed enantioselective transfer hydrogenation and deuteration of N-sulfonyl imines have been developed using 2-propanol-d8 as an inexpensive deuterium source. bohrium.comresearchgate.net This method provides α-deuterated chiral amines with high deuterium content and excellent enantioselectivity. bohrium.com The mechanism is suggested to proceed through a [Ni–D] intermediate. bohrium.com

Furthermore, a nickel-catalyzed one-pot H/D exchange and highly enantioselective Michael addition of α,β-unsaturated 2-acyl imidazoles with nitromethane in the presence of D₂O has been reported, demonstrating a practical approach to accessing deuterium-labeled compounds. acs.org These methodologies underscore the potential for developing nickel-catalyzed enantioselective deuteration of ketones like acetophenone to produce chiral deuterated alcohols.

Ruthenium-Catalyzed Asymmetric Hydrogen-Autotransfer Processes

Ruthenium catalysts are well-known for their application in asymmetric transfer hydrogenation and hydrogen-autotransfer reactions. nih.govliverpool.ac.ukrsc.org These processes can be adapted for deuteration. For example, ruthenium complexes have been used for the deuteration of alcohols with D₂O. researchgate.net The catalytic activity and regioselectivity depend on the auxiliary ligands of the ruthenium complex. researchgate.net Some octahedral ruthenium complexes can catalyze H/D exchange at both the α- and β-positions of alcohols. researchgate.net

In the context of asymmetric synthesis, iodide-bound ruthenium-JOSIPHOS complexes catalyze redox-neutral C-C couplings of primary alcohols with allene, proceeding via a hydrogen auto-transfer mechanism. nih.gov Deuterium labeling studies support a mechanism involving alcohol dehydrogenation to form a ruthenium hydride, which then participates in subsequent steps. nih.gov This principle can be extended to the asymmetric reduction of ketones where a deuterated hydrogen source is used. A Ru(II)-diamine-diphosphine complex, known for asymmetric hydrogenation, has been shown to catalyze the coupling of alcohols via a hydrogen autotransfer process. liverpool.ac.uk The mechanism involves the dehydrogenation of alcohols to form Ru-hydride intermediates and carbonyl compounds. liverpool.ac.uk By using a deuterated alcohol as the hydrogen source, this could be adapted for the asymmetric synthesis of deuterated alcohols.

Biocatalytic Approaches for Stereoselective Deuteration

Biocatalysis, utilizing enzymes, offers a highly selective and environmentally benign route to chiral deuterated compounds.

Enzymatic Reductive Deuteration using Alcohol Dehydrogenases

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols with high stereoselectivity. frontiersin.orgfkit.hr By conducting the enzymatic reduction in a deuterated medium or using a deuterated cofactor, stereoselective deuteration can be achieved.

For example, the reduction of acetophenone to (S)-1-phenylethanol can be catalyzed by the recombinant alcohol dehydrogenase (RrADH) from Rhodococcus ruber. frontiersin.org In one study, this system converted 61% of the acetophenone. frontiersin.org Another approach involves co-immobilizing an NADH-dependent ADH with a hydrogenase and NAD⁺ reductase on carbon nanotubes. researchgate.net This system can drive the reduction of acetophenone to 1-phenylethanol using hydrogen gas. researchgate.net

For specific deuteration, a hybrid chemo- and biocatalytic system can be employed. acs.org NAD⁺ can be reduced to [4S-²H]-NADH using a hydrogenase and NAD⁺ reductase in D₂O. acs.org This deuterated cofactor can then be used by an ADH to reduce a substrate. When [4S-²H]-NADH is supplied to an ADH that is selective for transferring the pro-R hydrogen (like ADH101), the deuterium label is selectively transferred to acetophenone to produce (R)-1-phenylethanol labeled with deuterium at the α-position. acs.org This method allows for the synthesis of enantiomerically pure, specifically deuterated alcohols.

Table 3: Enzymatic Reductive Deuteration of Acetophenone

| Enzyme System | Deuterium Source | Product | Key Findings | Reference |

|---|---|---|---|---|

| Recombinant ADH from Rhodococcus ruber (RrADH) | Not specified for deuteration, but reduces acetophenone | (S)-1-phenylethanol | 61% conversion of acetophenone. | frontiersin.org |

| ADH101 with cofactor recycling system | [4S-²H]-NADH (generated in D₂O) | (R)-1-phenyl-d1-ethanol | Selective transfer of deuterium to the α-position. | acs.org |

Cofactor Regeneration Strategies for Deuterated Cofactors (e.g., H2-driven [4-2H]-NADH recycling)

The practical application of nicotinamide adenine dinucleotide (NADH)-dependent enzymes for deuterium labeling faces a significant hurdle: the need for a continuous and economically viable supply of the deuterated cofactor, [4-²H]-NADH. bohrium.comnih.gov Traditional methods often rely on sacrificial deuterated reductants, which can be expensive and generate unwanted byproducts. nih.gov To overcome this limitation, innovative cofactor regeneration strategies have been developed, with a particular focus on utilizing hydrogen gas (H₂) as a clean and atom-efficient reductant and heavy water (²H₂O) as the deuterium source. bohrium.comnih.govacs.org

One of the most promising approaches involves a heterogeneous biocatalytic system for the H₂-driven generation and recycling of [4-²H]-NADH. bohrium.comnih.govresearchgate.net This system typically employs two key enzymatic components co-immobilized on a support material, such as carbon beads. bohrium.comresearchgate.net The first component is a hydrogenase enzyme, which oxidizes H₂ and transfers the resulting electrons. acs.orgacs.org The second is an NAD⁺ reductase, which utilizes these electrons and a deuteron (²H⁺) from the ²H₂O solvent to reduce NAD⁺ to [4S-²H]-NADH with high stereoselectivity. acs.orgacs.org This site-separated, electronically coupled system allows for the formation of the deuterated cofactor using a non-deuterated reductant. researchgate.netacs.org

This H₂-driven recycling system offers several advantages. It is a clean process, with H₂ being a readily available and clean reductant, and ²H₂O serving as an inexpensive source of deuterium atoms. bohrium.comnih.gov The co-immobilization of the enzymes enhances their stability and allows for easy separation and reuse of the biocatalyst. bohrium.comresearchgate.net This strategy has proven to be versatile, enabling the efficient recycling of [4-²H]-NADH to power a variety of NADH-dependent reductases for different biotransformations. bohrium.com

Application in Chiral Alcohol Synthesis through Biocatalysis

The biocatalytic production of chiral alcohols, including deuterated variants like this compound, represents a powerful and environmentally benign alternative to traditional chemical synthesis. magtech.com.cn Asymmetric bioreduction of the corresponding prochiral ketones is a highly effective method for obtaining enantiopure aryl alcohols. magtech.com.cn This approach leverages the high chemo-, regio-, and stereoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs), to produce the desired stereoisomer with high enantiomeric excess (e.e.). rsc.org

The H₂-driven [4-²H]-NADH regeneration system is directly applicable to the synthesis of chiral deuterated alcohols. bohrium.comnih.gov By coupling this cofactor recycling system with a suitable (S)- or (R)-selective alcohol dehydrogenase, it is possible to synthesize either enantiomer of a deuterated alcohol from its corresponding ketone. For instance, the synthesis of (S)-[1-²H]- and (R)-[1-²H]-1-phenylethanol from acetophenone has been demonstrated with high isotopic selectivity (≥93%) and excellent enantioselectivity (≥99%). nih.gov This highlights the versatility of the biocatalytic system in producing specific, isotopically labeled chiral molecules. bohrium.comnih.gov

The choice of biocatalyst is crucial for achieving high stereoselectivity. Over-expressed ADHs, such as ADH-'A' from Rhodococcus ruber DSM 44541, have shown great potential in producing a wide range of chiral alcohols with over 99% e.e. rsc.orgresearchgate.net These enzymes can be employed as whole-cell biocatalysts or as isolated enzymes. uni-pannon.hu While whole-cell systems benefit from the cell's internal cofactor regeneration machinery, using isolated enzymes can offer higher specificity and avoid potential side reactions. uni-pannon.hu

The application of biocatalysis in the synthesis of chiral alcohols extends to various substrates and reaction conditions. For example, the reduction of acetophenone to 1-phenylethanol has been successfully carried out using whole plant cells, such as carrot roots, demonstrating the broad applicability of biocatalytic methods. researchgate.net Furthermore, the use of co-solvents and reaction engineering can further optimize the process by improving substrate solubility and enzyme stability. magtech.com.cn

Table of Research Findings on Biocatalytic Synthesis of Chiral Alcohols

| Product | Substrate | Biocatalyst | Cofactor System | Isotopic/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| (S)-[1-²H]-1-phenylethanol | Acetophenone | (S)-selective alcohol dehydrogenase | H₂-driven [4-²H]-NADH recycling | ≥93% isotopic selectivity, ≥99% e.e. | nih.gov |

| (R)-[1-²H]-1-phenylethanol | Acetophenone | (R)-selective alcohol dehydrogenase | H₂-driven [4-²H]-NADH recycling | ≥93% isotopic selectivity, ≥99% e.e. | nih.gov |

| Enantiopure deuterium labeled sec-alcohols | Ketones | Over-expressed ADH-'A' from Rhodococcus ruber | d₈-2-propanol as deuterium source | >99% e.e. | rsc.orgresearchgate.net |

| (S)-1-phenylethanol | Acetophenone | Carrot roots (Tendersweet variety) | Endogenous cofactors | 86.4% e.e. | researchgate.net |

Applications in Mechanistic Studies

Elucidation of Organic Reaction Mechanisms

The use of deuterated compounds like 1-Phenyl-d5-ethanol is instrumental in clarifying the pathways and transient species involved in organic reactions.

Deuterium labeling acts as a tracer, allowing chemists to follow the fate of specific atoms throughout a reaction sequence. In the context of this compound, the deuterated phenyl group remains intact during many reactions, enabling researchers to distinguish it from other non-deuterated aromatic species that might be present or formed. For instance, in studies involving the conversion of 1-phenylethanol to other products, using this compound can help confirm that the phenyl group of the product originates from the starting alcohol and has not undergone exchange or unexpected transformations. This is particularly valuable in complex reaction mixtures where multiple pathways may be operating simultaneously.

An example of tracing reaction pathways can be seen in the palladium-catalyzed deuteration of indoles. While not directly involving this compound, the principles are analogous. In these reactions, deuterated acetic acid is used as the deuterium source, and the position of deuterium incorporation on the indole ring provides information about the mechanism of the palladium-catalyzed C-H activation process. acs.org

The presence of deuterium in this compound can influence the stability and spectroscopic properties of reaction intermediates and transition states. While the phenyl-d5 group itself is often not directly involved in bond-breaking or bond-forming events at the benzylic position, its presence can be detected in intermediates using techniques like mass spectrometry and NMR spectroscopy. This allows for the characterization of transient species that might otherwise be difficult to observe.

For example, in the dehydration of 1-phenylethanol to styrene catalyzed by an iron(II) complex, a proposed mechanism involves the formation of a cationic intermediate. If this compound is used as the starting material, the resulting cationic intermediate would retain the deuterated phenyl group. This isotopic label would be carried through to the final styrene product (styrene-d5) and any side products, such as α-methylbenzyl ethers. By analyzing the distribution of deuterium in the products, researchers can confirm the proposed pathway and the involvement of specific intermediates. The structure of transition states, which represent the highest energy point along a reaction coordinate, can also be inferred from the study of kinetic isotope effects, as will be discussed later. wolfram.comresearchgate.net

Deuterium transfer experiments are crucial for understanding reactions where a hydrogen (or deuterium) atom is transferred in the rate-determining step. While this compound primarily involves deuteration on the aromatic ring, related studies with specifically labeled alcohols, such as 1-deuterio-1-phenylethanol, provide significant mechanistic insights.

In a study on the metabolism of bile acids, deuterium transfer from [1,1-2-H]ethanol was investigated. nih.gov The results showed that deuterium from the ethanol was incorporated into the products, indicating that the hydrogen from the ethanol was transferred during the reaction. nih.gov This type of experiment, when applied to other systems, can reveal whether a C-H bond is broken in a key step and can help to map the flow of hydrogen atoms between reactants, intermediates, and products.

Investigation of Intermediates and Transition States

Kinetic Isotope Effects (KIEs) in Reactions Involving this compound and Related Deuterated Substrates

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org It is a fundamental tool for studying reaction mechanisms. numberanalytics.com The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). wikipedia.org

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comslideshare.net The magnitude of the PKIE can provide information about the geometry of the transition state.

For reactions involving the cleavage of a C-H versus a C-D bond, the PKIE (kH/kD) is typically greater than 1. This is because the C-H bond has a higher zero-point energy than the C-D bond, making the C-H bond easier to break. The rate of a reaction involving a C-H bond is often 6–10 times faster than that of a corresponding C-D bond. wikipedia.org

A notable example is the hypochlorite oxidation of 1-phenylethanol to acetophenone. In an experiment comparing the oxidation of 1-phenylethanol and 1-deuterio-1-phenylethanol (where the hydrogen on the alcohol-bearing carbon is replaced by deuterium), a significant primary kinetic isotope effect is observed. ed.gov The measured kH/kD values were found to be in the range of 2.3 to 3.6, confirming that the C-H bond at the alcohol carbon is broken in the rate-determining step. ed.gov

Table 1: Primary Kinetic Isotope Effect in the Oxidation of 1-Phenylethanol

| Reactant | Rate Constant (s⁻¹) | kH/kD |

|---|---|---|

| 1-Phenylethanol (kH) | 3 x 10⁻⁴ to 2 x 10⁻³ | 2.3 - 3.6 |

| 1-Deuterio-1-phenylethanol (kD) | 9 x 10⁻⁵ to 5 x 10⁻⁴ |

Data from a study on the hypochlorite oxidation of 1-phenylethanol and its deuterated isotopologue. ed.gov

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comwikipedia.org SKIEs are generally much smaller than PKIEs but can still provide valuable information about changes in hybridization and the electronic environment of the transition state. researchgate.netwikipedia.org

In the case of this compound, the deuterium atoms are on the phenyl ring, which is adjacent to the reactive benzylic carbon. These are considered β-secondary kinetic isotope effects. These effects arise from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.

For example, in a reaction where the carbon at the benzylic position changes hybridization from sp3 in the reactant to sp2 in the transition state (as in an SN1 reaction or an E1 elimination), a normal SKIE (kH/kD > 1) is typically observed. libretexts.org This is attributed to hyperconjugation, where the C-H (or C-D) bonds of the phenyl ring help to stabilize the developing positive charge in the transition state. Conversely, if the hybridization changes from sp2 to sp3, an inverse SKIE (kH/kD < 1) may be seen. libretexts.org

Typical values for α-SKIEs are in the range of kH/kD ≈ 1.1-1.2 for normal effects and kH/kD ≈ 0.8-0.9 for inverse effects. snnu.edu.cn For β-SKIEs, the effects can be slightly larger, typically kH/kD ≈ 1.15-1.3. wikipedia.org The use of this compound allows for the measurement of these subtle effects, providing a more complete picture of the transition state structure.

Table 2: Typical Ranges for Secondary Kinetic Isotope Effects

| KIE Type | Typical kH/kD Range (Normal) | Typical kH/kD Range (Inverse) |

|---|---|---|

| α-SKIE | 1.1 - 1.2 | 0.8 - 0.9 |

| β-SKIE | 1.15 - 1.3 | < 1 |

General ranges for secondary kinetic isotope effects. wikipedia.orgsnnu.edu.cn

Examination of Quantum Mechanical Tunneling Effects

Quantum mechanical tunneling is a phenomenon where a particle penetrates a potential energy barrier that it classically should not have enough energy to overcome. libretexts.orgcolorado.edu This effect is particularly significant for lighter particles like hydrogen isotopes. numberanalytics.com In chemical reactions, tunneling can lead to anomalously high reaction rates, especially at low temperatures. cambridge.org

The study of this compound in reactions involving hydrogen transfer can help determine the extent of quantum tunneling. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, scientists can identify deviations from the predictions of classical transition state theory. numberanalytics.com A significantly larger than expected KIE, particularly with a strong temperature dependence, can be an indicator of tunneling. nih.gov While direct studies detailing quantum tunneling with this compound are not prevalent in the searched literature, its use in KIE studies provides the foundational data from which tunneling contributions can be inferred, especially in proton transfer reactions. numberanalytics.comnih.gov

Experimental Design for KIE Determination (e.g., Parallel Reactions, Intermolecular Competition)

Kinetic isotope effects are a important for understanding reaction mechanisms. mdpi.com The experimental determination of KIEs using this compound can be approached through several methods. mdpi.comprinceton.edu

Parallel Reactions: In this setup, two separate reactions are run under identical conditions. One reaction uses the standard 1-phenylethanol, and the other uses this compound. The rates of both reactions are measured independently, and the KIE is calculated as the ratio of the rate constants (kH/kD). This method is straightforward but requires precise control over reaction conditions to ensure a valid comparison.

Intermolecular Competition: A more precise method involves running a single reaction containing a mixture of both 1-phenylethanol and this compound. The substrates compete for the same reagents. The reaction is allowed to proceed to a certain level of conversion, and then the relative amounts of the deuterated and non-deuterated product (or remaining reactant) are analyzed. This is often done using techniques like mass spectrometry or NMR spectroscopy. mdpi.com This method minimizes errors arising from slight variations in reaction conditions between two separate experiments. For instance, in a study on the KOH-catalyzed cross-coupling of alcohols, a competition experiment was designed where this compound and benzyl alcohol were reacted together to probe the mechanism. ias.ac.in

Mechanistic Insights from Specific Reaction Types

Dehydration Reactions and Associated Carbocation Pathways

The dehydration of alcohols to form alkenes is a fundamental organic reaction often proceeding through a carbocation intermediate, particularly for secondary and tertiary alcohols. libretexts.orgchemguide.co.uk The use of this compound can provide insights into this E1-type mechanism. osti.gov

In the dehydration of 1-phenylethanol, the hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water). libretexts.org Departure of water generates a secondary benzylic carbocation. This carbocation is relatively stable due to resonance with the phenyl ring. A subsequent deprotonation from the adjacent carbon yields the alkene, styrene. osti.gov

Studies on the dehydration of 1-phenylethanol have shown that this process can be catalyzed by various acids and is a key step in some commercial productions of styrene. google.com A proposed mechanism for the iron-catalyzed dehydration of 1-phenylethanol involves the formation of a cationic intermediate, which can then eliminate a proton to form styrene. osti.gov The stability of the benzylic carbocation is a crucial factor in these reactions. acs.org Isotopic labeling with this compound would be expected to show a secondary kinetic isotope effect, as the C-D bonds on the ring are not broken during the rate-determining step (carbocation formation) but can influence the stability of the carbocation through hyperconjugation and inductive effects.

| Reaction Step | Description | Role of Phenyl Group |

| Protonation | The hydroxyl group is protonated by an acid. | Electronic effects from the ring influence the basicity of the oxygen. |

| Carbocation Formation | The protonated alcohol loses a water molecule to form a carbocation. | The phenyl ring stabilizes the positive charge through resonance. |

| Deprotonation | A base removes a proton from the carbon adjacent to the carbocation, forming an alkene. | The phenyl ring influences the acidity of the adjacent protons. |

Etherification and Transetherification Mechanisms

The formation of ethers from alcohols, known as etherification, can also be studied using this compound. In an iron(III) triflate-catalyzed etherification, 1-phenylethanol reacts to form the corresponding symmetrical ether. acs.org The proposed mechanism involves the formation of a zwitterionic intermediate, which then reacts with another alcohol molecule. acs.org This process involves the cleavage of the C-O bond and the in-situ formation of a benzylic carbocation. acs.org

Transetherification, where one ether is converted to another, can also be investigated. The reversibility of intermediates in the iron-catalyzed system was demonstrated in these studies. acs.org Using this compound would help to track the fate of the alcohol and elucidate whether the C-O bond of the alcohol or the ether is cleaved during the reaction. Such studies are crucial for optimizing conditions for selective ether synthesis. acs.orgresearchgate.net

Studies of Carbon-Oxygen Bond Cleavage Processes

Cleavage of the carbon-oxygen bond in alcohols and ethers is a critical step in many chemical transformations. unacademy.comyoutube.com These reactions often require harsh conditions or specific catalysts. unacademy.com The use of isotopically labeled compounds like this compound is instrumental in understanding the mechanisms of C-O bond cleavage.

For example, in the acid-catalyzed cleavage of related aryl-ether linkages, a proposed mechanism involves protonation of the hydroxyl group followed by dehydration to form a carbocation. acs.org Subsequent steps then lead to the final cleaved products. acs.org While direct studies on C-O cleavage of this compound were not found in the search results, studies on similar structures highlight the importance of carbocation intermediates. acs.org In such a reaction, labeling the phenyl ring would primarily result in a secondary KIE, providing information about the electronic changes at the transition state of the C-O bond-breaking step.

In the context of oxidative cleavage, a catalytic system of Fe(NO3)3·9H2O/NaI was used to transform secondary benzylic alcohols into aryl carboxylic acids, a process that inherently involves C-C and potentially C-O bond cleavage after initial oxidation. frontiersin.org

Mechanistic Aspects of Base-Catalyzed Cross-Coupling Reactions

Base-catalyzed cross-coupling reactions offer a metal-free alternative for forming C-C and C-O bonds. A study on the KOH-catalyzed cross-coupling of primary and secondary alcohols used this compound to probe the reaction mechanism. ias.ac.in In a competition experiment, deuterated 1-phenylethanol-d5 was reacted with benzyl alcohol. ias.ac.in The analysis of the products and their isotopic composition can help determine which C-H (or C-D) bonds are broken during the reaction, shedding light on whether the mechanism involves, for example, a direct hydride transfer or a more complex radical pathway. ias.ac.in The study provided evidence for radical pathways in these base-catalyzed reactions. ias.ac.in Such experiments are crucial for distinguishing between different possible mechanistic pathways in these increasingly important coupling reactions. diva-portal.org

Enantioselective Synthesis Induced by Chiral Deuterated Alcohols

The substitution of hydrogen with its heavier isotope, deuterium, can lead to the formation of chiral centers. These deuterated chiral compounds, including alcohols like this compound, have been instrumental in inducing enantioselectivity in various chemical reactions. This approach is particularly valuable in asymmetric autocatalysis and for mechanistic investigations, providing insights into reaction pathways and the origins of stereoselectivity.

A notable application of chiral deuterated alcohols is in triggering asymmetric autocatalysis. nih.gov In this type of reaction, a chiral product acts as a catalyst to promote its own formation with the same chirality. The enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde is a well-studied example. The use of chiral primary alcohols, where chirality arises from deuterium substitution, has been shown to initiate this process and lead to the formation of pyrimidyl alkanols with high enantiomeric excess (ee). nih.govjst.go.jp

For instance, the absolute configuration of the resulting alkanol is directly controlled by the chirality of the deuterated trigger. jst.go.jp This principle has been extended to other systems, demonstrating that even the subtle stereochemical difference imparted by deuterium is sufficient to break the symmetry of the reaction and achieve significant enantiomeric enrichment. nih.gov

The utility of deuterated alcohols also extends to mechanistic studies of transition metal-catalyzed reactions. In nickel-catalyzed asymmetric transfer hydrogenation of N-sulfonyl imines, deuterated alcohols such as 2-propanol-d8 serve as the deuterium source for α-selective deuteration. bohrium.com These studies help in elucidating the reaction mechanism, for example, by supporting a stepwise pathway involving a metal-deuteride intermediate. bohrium.com The high levels of deuterium incorporation and enantioselectivity achieved in these reactions underscore the effectiveness of this method.

The following table summarizes research findings where chiral deuterated compounds have been used to induce enantioselectivity.

Table 1: Enantioselective Synthesis Induced by Chiral Deuterated Compounds

| Reaction | Chiral Deuterated Compound | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Addition of diisopropylzinc to pyrimidine-5-carbaldehyde | Chiral deuterated primary alcohols | Asymmetric autocatalysis | Pyrimidyl alkanol | High ee | nih.govjst.go.jp |

| Asymmetric transfer deuteration of N-tosyl imine | 2-propanol-d8 | Ni(OTf)2/(S)-binapine | α-deuterated N-tosylamine | High enantioselectivity | bohrium.com |

Applications in Biological and Metabolic Research

Metabolism Studies and Pharmacokinetics

The study of how organisms absorb, distribute, metabolize, and excrete substances is fundamental to pharmacology and toxicology. 1-Phenyl-d5-ethanol has proven to be an instrumental tool in these investigations.

The incorporation of deuterium into a molecule like 1-phenylethanol creates a powerful tracer for elucidating metabolic pathways. symeres.com When introduced into a biological system, the deuterated compound undergoes the same enzymatic processes as the unlabeled version. nih.gov In the liver, for instance, alcohol dehydrogenase and cytochrome P450 enzymes metabolize ethanol to acetaldehyde, which is then converted to acetate by aldehyde dehydrogenase. nih.gov By tracking the appearance of deuterated metabolites using techniques like mass spectrometry, researchers can identify the products of biotransformation and map the sequence of reactions involved. symeres.com This approach is crucial for understanding the metabolic fate of xenobiotics and endogenous compounds. symeres.com

The use of stable isotopes like deuterium is advantageous as they are non-radioactive, making them safer for a wider range of studies. iaea.org This labeling strategy allows for the differentiation between the administered compound and any pre-existing, unlabeled forms within the biological system. researchgate.net

In the field of Drug Metabolism and Pharmacokinetics (DMPK), this compound is frequently used as an internal standard for quantitative analysis. symeres.comlgcstandards.com During the analysis of biological samples (e.g., blood, urine, or tissue), a known amount of the deuterated standard is added. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

Mass spectrometry can easily distinguish between the analyte and the deuterated internal standard due to the mass difference. musechem.com By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can accurately determine the concentration of the drug or its metabolites in the original sample. musechem.comrsc.org This method corrects for variations in sample extraction and instrument response, leading to highly accurate and precise pharmacokinetic data. nih.govresearchgate.net This information is vital for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com

The principles of using deuterated compounds extend to environmental and agricultural research. Isotopic labeling is an indispensable tool for tracing the fate of agrochemicals in various ecosystems. Similar to its use in DMPK, this compound can serve as a tracer to study how pesticides and herbicides are taken up, metabolized, and distributed within plants and other organisms. acs.org

By applying a deuterated agrochemical, scientists can follow its path through the food chain and determine its persistence in the environment. iaea.org This is critical for assessing the potential impact of these chemicals on non-target organisms and for ensuring food safety. rsc.orglcms.cz The use of stable isotopes like deuterium avoids the regulatory and safety concerns associated with radioactive isotopes.

Application in Drug Metabolism and Pharmacokinetics (DMPK) Research

Proteomics and Biomolecular Investigations

The study of proteins (proteomics) and other large biomolecules has been significantly advanced by the use of stable isotope labeling.

Quantitative proteomics aims to measure the relative or absolute amounts of proteins in a sample. nih.govsilantes.com Stable isotope labeling is a key strategy in this field. silantes.com While this compound itself is not directly used to label proteins, the principle of using deuterated compounds is fundamental to techniques like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC). In SILAC, cells are grown in media containing "heavy" (e.g., deuterium-labeled) amino acids, which are then incorporated into newly synthesized proteins. nih.govsilantes.com

When a "heavy" labeled sample is mixed with a "light" (unlabeled) control sample, the mass spectrometer can distinguish between the proteins from each sample based on their mass difference. researchgate.net The ratio of the peak intensities of the heavy and light peptides provides a precise measure of the relative abundance of the corresponding protein in the two samples. acs.org This allows for the quantitative comparison of proteomes under different conditions, providing insights into cellular processes and disease states. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of biomolecules in solution. cambridge.org However, for larger proteins, NMR spectra can become overly complex and difficult to interpret due to a high number of overlapping signals. cambridge.org Deuteration plays a crucial role in simplifying these spectra. symeres.comcambridge.org

By selectively replacing hydrogen atoms with deuterium, many of the proton signals are eliminated from the NMR spectrum, reducing its complexity. cambridge.orgnih.gov This process, known as isotopic labeling, helps to resolve signal overlap and allows for the study of larger proteins and protein complexes. unl.pt While this compound is not directly incorporated into biomolecules for this purpose, the strategic use of deuteration, as exemplified by this compound's labeling pattern, is a key technique in modern structural biology. nih.govunl.pt

Quantitative Mass Spectrometry in Proteomics utilizing Stable Isotope Labels

Role in Disease Diagnosis and Biomarker Profiling

The unique physical and chemical properties of isotopically labeled compounds, such as this compound, make them invaluable tools in the field of clinical diagnostics and biomarker research. The introduction of deuterium atoms into a molecule allows it to be distinguished from its naturally occurring, non-labeled counterpart by analytical instruments, particularly mass spectrometers. This distinction is fundamental to its application in enhancing the precision and reliability of diagnostic tests.

In biomarker profiling, which aims to identify and quantify molecules associated with specific physiological states or diseases, accuracy is paramount. Deuterated compounds serve as ideal internal standards. clearsynthdeutero.com When added in a known quantity to a patient's biological sample (like plasma, serum, or urine) before analysis, these standards experience the same processing and potential for loss as the target analyte. chiron.no By comparing the signal of the labeled standard to the unlabeled target biomarker, researchers and clinicians can achieve highly accurate quantification, correcting for variations that might occur during sample preparation and instrumental analysis. clearsynthdeutero.comspectroscopyonline.com This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard method for quantitative analysis in clinical chemistry. ckisotopes.com

The primary role of this compound in diagnostic assays is to function as a stable isotope-labeled internal standard (SILIS). Its utility stems from being chemically identical to the unlabeled analyte of interest, but with a different mass due to the five deuterium atoms on the phenyl group. chiron.no This mass difference is easily detected by mass spectrometry (MS), allowing the standard and the target analyte to be measured simultaneously but distinguished clearly. ckisotopes.com

The incorporation of a SILIS like this compound is crucial for overcoming common challenges in clinical assays, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). spectroscopyonline.com A significant issue in complex biological samples is the "matrix effect," where other molecules in the sample can interfere with the ionization of the target analyte, either suppressing or enhancing its signal and leading to inaccurate results. chiron.no Because the deuterated internal standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it is affected by the matrix in the same way. chiron.no This allows for the accurate calculation of the analyte's true concentration.

Research has consistently shown the value of deuterated standards in clinical diagnostics. For instance, methods using deuterated internal standards have been developed for the highly accurate quantification of very long-chain fatty acids in plasma to diagnose peroxisomal disorders nih.gov, and for measuring vitamin D metabolites, which are key indicators for bone metabolism diseases. nih.gov Similarly, deuterated phosphatidylethanol (PEth-d5) is used as an internal standard for the determination of the alcohol biomarker PEth in blood samples. researchgate.net While specific assays deploying this compound are proprietary or in development, its properties align perfectly with the requirements for an internal standard in such applications.

A closely related compound, D5-ethyl-β-D-glucuronide, has been used in research as a diagnostic probe for lung cancer. isrctn.com When administered, this probe is metabolized by tumor-specific enzymes to release D5-ethanol, which can be detected in the patient's breath, demonstrating the diagnostic potential of d5-labeled ethanol derivatives in detecting disease-specific metabolic activity. isrctn.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound Relevant to its Use as an Internal Standard

| Property | Value/Description | Significance in Diagnostic Assays |

| Chemical Formula | C₈H₅D₅O clearsynth.com | The presence of five deuterium (D) atoms provides a distinct mass shift. |

| Molecular Weight | 127.20 g/mol clearsynth.com | The +5 mass difference from unlabeled 1-phenylethanol allows for clear differentiation in mass spectrometry. |

| Isotopic Purity | Typically ≥98 atom % D | High isotopic purity ensures a strong, clean signal for the standard with minimal interference from partially labeled variants. |

| Chemical Structure | Deuterium atoms are on the stable phenyl ring. lgcstandards.com | Labeling on a non-exchangeable position prevents H/D scrambling, ensuring the standard's mass remains stable throughout the analytical process. spectroscopyonline.com |

| Physical State | Liquid at room temperature. | Facilitates easy handling and precise preparation of standard solutions for spiking into biological samples. |

Table 2: Comparison of an Ideal Internal Standard's Characteristics with this compound

| Ideal Characteristic | How this compound Fulfills this Role | Source Citation |

| Similar chemical/physical properties to the analyte. | As a deuterated isotopologue, it has nearly identical polarity, solubility, and reactivity to its unlabeled counterpart. | chiron.no |

| Co-elutes with the analyte in chromatography. | Due to its identical structure (apart from isotopic composition), it exhibits almost the same retention time, ensuring it experiences the same matrix effects. | chiron.no |

| Not naturally present in the sample. | The deuterated form is synthetic and not found in biological specimens. | chiron.no |

| Easily distinguished from the analyte by the detector. | The mass difference of +5 amu provides a distinct and separate signal in a mass spectrometer. | |

| Stable and does not interfere with the analyte signal. | The carbon-deuterium bonds on the phenyl ring are strong and stable, preventing isotopic exchange during sample preparation and analysis. | chiron.nospectroscopyonline.com |

Applications in Advanced Analytical Techniques

Mass Spectrometry (MS) Applications

In the field of mass spectrometry, 1-Phenyl-d5-ethanol is primarily utilized as an internal standard, a practice that significantly improves the reliability of quantitative measurements. clearsynth.commonadlabtech.com

Use of Deuterated Compounds as Internal Standards for Quantitative Analysis

Deuterated compounds, such as this compound, are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms. monadlabtech.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com When analyzing the metabolism of ethylbenzene, this compound (d5-1-PE) was used as an internal standard in a solution to quantify the metabolites. europa.eu Similarly, it is employed as an internal standard in the analysis of the alcohol biomarker phosphatidylethanol (PEth) and in the quantification of ethyl glucuronide (EtG) in human hair, a marker for long-term alcohol consumption. nih.govfrontiersin.org

The use of such standards is a cornerstone of precise quantitative analysis in various complex matrices, including biological and environmental samples. clearsynth.comlcms.cz For instance, deuterated compounds are used to quantify volatile organic compounds in milk and to analyze pesticides and mycotoxins in cannabis matrices. lcms.czresearchgate.net

Principles of Quantitative Analysis using Isotopic Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, like this compound, to a sample before analysis. osti.gov The principle of IDMS is based on measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard. osti.gov This ratio, combined with the known amount of the added standard, allows for the precise calculation of the analyte's concentration. asme.org

The core advantages of this method include high precision and accuracy, as it effectively corrects for analyte loss during sample preparation and analysis. benthamdirect.com The method's accuracy is primarily dependent on the precision of the isotope ratio measurement.

Compensation for Matrix Effects in Complex Biological and Environmental Samples

Biological and environmental samples often contain a multitude of interfering substances, collectively known as the matrix, which can suppress or enhance the analyte's signal in the mass spectrometer, a phenomenon called the matrix effect. clearsynth.comoup.com This can lead to inaccurate quantification. oup.com

Deuterated internal standards like this compound are instrumental in mitigating these matrix effects. clearsynth.com Because the internal standard is chemically identical to the analyte, it experiences similar matrix effects. scioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and reliable results. scioninstruments.com However, it is crucial that the deuterated standard co-elutes with the analyte for effective compensation. researchgate.net

Application in Analytical Method Validation

The use of this compound and other deuterated compounds is also vital for the validation of analytical methods. clearsynth.com Method validation ensures that an analytical procedure is reliable, reproducible, and fit for its intended purpose. researchgate.net In a study developing a method for quantifying volatile organic compounds in cigarette smoke, various deuterated internal standards were used to calculate the results. coresta.org The stability and known concentration of the internal standard help to assess key validation parameters such as accuracy, precision, and linearity. researchgate.net For example, 1-Phenyl-1-(2-pyridyl)ethanol D5, a related deuterated compound, is used for analytical method development and validation in the pharmaceutical industry. synzeal.comclearsynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

In addition to its role in mass spectrometry, this compound finds application in Nuclear Magnetic Resonance (NMR) spectroscopy for structural studies.

Structural Elucidation and Confirmation using Deuterated Compounds

The following table summarizes the key applications of this compound in these advanced analytical techniques:

| Application Area | Specific Use | Principle | Key Advantage |

| Mass Spectrometry | Internal Standard for Quantitative Analysis | Isotope Dilution | High precision and accuracy |

| Compensation for Matrix Effects | Co-elution and similar ionization behavior | Minimizes signal suppression/enhancement | |

| Analytical Method Validation | Reference point for performance characteristics | Ensures method reliability and reproducibility | |

| NMR Spectroscopy | Structural Elucidation and Confirmation | Isotopic labeling and signal simplification | Aids in the assignment of proton signals |

1H NMR Analysis of Deuterated Products for Deuterium Incorporation and Position

The analysis of deuterated products using proton nuclear magnetic resonance (1H NMR) spectroscopy is a critical technique for determining the extent and specific location of deuterium incorporation within a molecule. In the context of this compound, where the five hydrogen atoms on the phenyl ring are substituted with deuterium, 1H NMR provides clear evidence of this substitution. The resulting spectrum is simplified, showing signals only for the remaining protons on the ethanol side chain, thereby confirming the successful deuteration of the aromatic ring. This method is not only qualitative but can also be quantitative, allowing researchers to calculate the percentage of deuterium incorporation at specific sites. ias.ac.inacs.org

The general principle relies on the fact that deuterium (²H) has a different nuclear spin and resonance frequency than protium (¹H), making it "silent" in a standard 1H NMR experiment. sapub.org Therefore, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. sapub.org This technique is widely used in mechanistic studies to trace the path of hydrogen atoms during a chemical reaction. ias.ac.insapub.org

Interpretation of Splitting Patterns and Chemical Shifts Induced by Deuteration

Deuteration significantly impacts the 1H NMR spectrum by altering both the chemical shifts and the spin-spin splitting patterns of nearby protons. sapub.orghw.ac.uk The replacement of a proton with a deuterium atom removes the corresponding signal from the spectrum and eliminates any coupling interactions it had with neighboring protons. sapub.org This leads to a simplification of the splitting patterns of the remaining protons.

For instance, in a non-deuterated molecule, a proton adjacent to a CH group would appear as a doublet due to coupling with the single proton. If that CH group is replaced by a CD group, the signal for the neighboring proton will collapse into a singlet because the coupling is removed. sapub.org This effect is a powerful tool for assigning signals in complex spectra and for confirming the position of deuterium incorporation.

The chemical shift of a proton can also be slightly affected by the presence of deuterium on an adjacent carbon. This is known as an isotopic shift. While typically small, these shifts can be observed in high-resolution spectra and provide further confirmation of deuteration.

In the case of this compound, the protons of the ethyl group (the methyl and methine protons) would be the focus of the 1H NMR analysis. The absence of aromatic signals confirms the d5-labeling on the phenyl ring. The splitting pattern of the side-chain protons provides structural confirmation. The methine proton (CH-OH) signal would be split by the adjacent methyl (CH3) protons, and vice versa, following the n+1 rule. docbrown.infomnstate.edu

| Proton Environment | Expected Splitting (in non-deuterated 1-phenylethanol) | Expected Splitting (in this compound) | Reason for Change |

| Phenyl Protons | Multiplets | Absent | Replacement of H by D on the phenyl ring. |

| Methine Proton (-CHOH) | Quartet | Quartet | Coupled to the three methyl protons. |

| Methyl Protons (-CH3) | Doublet | Doublet | Coupled to the single methine proton. |

| Hydroxyl Proton (-OH) | Singlet (often broad) | Singlet (often broad) | Typically does not couple with other protons due to rapid exchange. hw.ac.uklibretexts.org |

High-Resolution NMR Studies for Detailed Structural Information

High-resolution NMR spectroscopy provides more detailed structural information than low-resolution techniques. rsc.org It allows for the precise measurement of chemical shifts and coupling constants, which are essential for unambiguous structure elucidation and conformational analysis. In the context of this compound, high-resolution 1H NMR would allow for precise determination of the chemical shifts of the methine and methyl protons.

Furthermore, advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be employed to correlate proton signals with their directly attached carbon atoms. colab.ws This provides an additional layer of structural verification. For this compound, an HSQC experiment would show correlations between the methine proton and the methine carbon, and between the methyl protons and the methyl carbon, while showing no correlations in the aromatic region, further confirming the d5-labeling.

High-resolution NMR is particularly crucial when subtle stereochemical differences need to be distinguished, for example, in the analysis of diastereomers. nih.govunits.it The slightly different chemical environments of protons in diastereomers can often be resolved in a high-resolution spectrum, providing valuable information about the stereochemical outcome of a reaction.

Specialized Applications in Protein NMR Spectroscopy

While direct applications of this compound in protein NMR spectroscopy are not extensively documented in the provided search results, the principles of using deuterated compounds are highly relevant to this field. Deuteration is a common strategy in protein NMR to simplify complex spectra and to overcome the challenges posed by the large size of proteins.

Isotopically labeled compounds, including deuterated ones, are used in various ways in biomolecular NMR:

As internal standards: Deuterated compounds can serve as internal standards for quantification in mass spectrometry and NMR studies due to their similar chemical properties to the non-deuterated counterparts but distinct mass. marquette.edu

To probe binding sites: If a protein has a binding site for a small molecule like phenylethanol, using this compound and observing changes in the protein's NMR spectrum upon binding can help to identify the amino acid residues involved in the interaction. The deuteration of the phenyl ring would prevent its signals from interfering with the protein's aromatic signals.

In mechanistic studies of enzymes: If an enzyme metabolizes 1-phenylethanol, using the deuterated form can help to elucidate the reaction mechanism by tracking the fate of the deuterium atoms.

The use of palladium catalysis for the deuteration of aromatic rings, such as in the synthesis of this compound, is a technique that has been applied to more complex molecules like indole, which is a component of the amino acid tryptophan. acs.org This suggests that similar strategies could be used to introduce deuterium into protein building blocks for specialized NMR studies.

Chiral Aspects and Stereoselective Transformations

Stereochemistry of 1-Phenylethanol and its Deuterated Analogs

The replacement of hydrogen with its heavier isotope, deuterium, can have significant implications for the stereochemistry of a molecule. In the case of 1-phenylethanol, deuteration of the phenyl ring to create 1-phenyl-d5-ethanol does not create a new stereocenter, but understanding the existing chirality is crucial for the synthesis of specific enantiopure deuterated analogs.

1-Phenylethanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.edu They exhibit identical physical properties, such as boiling point and melting point, but rotate plane-polarized light in opposite directions. ichemc.ac.lk The commercially available (±)-1-Phenyl-d5-ethanol is a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. lgcstandards.com

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu This situation arises when a molecule has more than one stereocenter. For instance, if a second chiral center were introduced into the this compound molecule, diastereomeric forms would be possible. oregonstate.eduunits.it For example, a molecule with two chiral centers can exist in four stereoisomeric forms (e.g., R,R; S,S; R,S; and S,R). units.it The (R,R) and (S,S) pair would be enantiomers, as would the (R,S) and (S,R) pair. However, the relationship between the (R,R) and (R,S) isomers would be diastereomeric. units.it

While the deuteration in this compound is on the achiral phenyl ring, the substitution of hydrogen with deuterium at a prochiral center can itself create a chiral center. ichemc.ac.lk A prochiral center is an achiral sp2 or sp3 carbon that can be converted into a chiral center in a single step, often by the replacement of one of two identical groups with a different group. ichemc.ac.lk For example, the reduction of acetophenone to 1-phenylethanol involves the transformation of a prochiral sp2 carbon into a chiral sp3 carbon. ichemc.ac.lk

The ability to introduce chirality through deuterium substitution is a powerful tool in several scientific domains. nih.gov These isotopically chiral molecules are invaluable for:

Mechanistic Studies: Elucidating reaction pathways and the stereochemical course of chemical and biological transformations. chemrxiv.orgcdnsciencepub.com

Pharmaceutical Development: The "deuterium effect" can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. This has spurred innovations in the selective synthesis of deuterated drug candidates. nih.govchemrxiv.org

Analytical Chemistry: Deuterated compounds serve as useful internal standards and tracers in various analytical techniques. chemrxiv.org

The synthesis of molecules where chirality is solely due to isotopic substitution presents a unique challenge and has led to the development of highly sensitive analytical methods, such as chiral tag molecular rotational resonance (MRR) spectroscopy, to determine their absolute configuration. researchgate.net

Enantiomers and Diastereomers in Deuterated Systems

Asymmetric Synthesis of Chiral Deuterated Alcohols

The synthesis of specific enantiomers of deuterated alcohols like this compound requires methods of asymmetric synthesis. These methods utilize a chiral influence—be it a catalyst or an enzyme—to favor the formation of one enantiomer over the other.

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing enantiomerically pure alcohols from prochiral ketones. mdpi.com This strategy can be adapted for the synthesis of chiral deuterated alcohols. The asymmetric hydrogenation of acetophenone, the non-deuterated precursor, has been extensively studied using chiral transition metal catalysts, particularly those based on ruthenium (Ru). mdpi.comresearchgate.net These catalyst systems, often composed of a ruthenium precursor and a chiral diamine or bisphosphine ligand, can achieve high conversions and enantiomeric excesses. mdpi.com

For the synthesis of this compound, the same principles would apply to the asymmetric hydrogenation of the corresponding deuterated ketone, acetophenone-d5. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru complexes with bisphosphine/diamine ligands | Acetophenone | (R)-1-phenylethanol | Up to 43% | mdpi.com |

| Ru nanoparticles with (1S, 2S)-DPEN | Acetophenone | Not specified | High | researchgate.net |

| Mn(I) complexes with chiral ligands | Acetophenone | Not specified | Up to 40% | ethz.ch |

This table presents data for the asymmetric hydrogenation of the non-deuterated acetophenone, which serves as a model for the deuterated analog.

Another approach is asymmetric transfer hydrogenation, where an alcohol like isopropanol serves as the hydrogen source. bohrium.com By using a deuterated alcohol source, such as 2-propanol-d8, it is possible to achieve asymmetric transfer deuteration, installing a deuterium atom at a specific chiral center with high enantioselectivity. bohrium.com

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. researchgate.net Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are renowned for their ability to reduce ketones to alcohols with near-perfect stereoselectivity under mild reaction conditions. rsc.orgmdpi.com

The synthesis of enantiopure (R)- or (S)-1-phenylethanol via the biocatalytic reduction of acetophenone is a well-established process. By selecting an appropriate (R)- or (S)-selective enzyme, the desired enantiomer can be produced with very high enantiomeric excess (≥99% ee). nih.gov This methodology is directly applicable to the production of chiral deuterated alcohols. For example, by using a deuterated source like D₂O, biocatalytic systems can generate the necessary deuterated cofactor ([4-²H]-NADH) in situ. nih.gov This allows for the asymmetric reductive deuteration of a ketone, producing a chiral alcohol with a deuterium atom at the newly formed stereocenter. nih.gov

Researchers have successfully demonstrated the synthesis of both (S)-[1-²H]- and (R)-[1-²H]-1-phenylethanol from acetophenone using this biocatalytic approach, achieving high isotopic (≥93%) and enantiomeric (≥99%) selectivity. nih.gov

| Biocatalyst System | Substrate | Product | Isotopic Selectivity | Enantiomeric Excess (ee) | Reference |

| (S)-selective ADH / H₂ / D₂O | Acetophenone | (S)-[1-²H]-1-phenylethanol | ≥93% | ≥99% | nih.gov |

| (R)-selective ADH / H₂ / D₂O | Acetophenone | (R)-[1-²H]-1-phenylethanol | ≥93% | ≥99% | nih.gov |

| Baker's Yeast (S. cerevisiae) / D₂O | Acetophenone-d5 | (R)-1-phenyl-d5-ethanol | >95% | >95% | rsc.org |

| ADH-'A' from Rhodococcus ruber / d8-2-propanol | Various ketones | Enantiopure deuterated sec-alcohols | High | >99% | thieme-connect.de |

The origin of stereoselectivity in both chemical and biocatalytic asymmetric reductions lies in the different energy levels of the diastereomeric transition states. ias.ac.in

In catalytic asymmetric hydrogenation , the chiral information is transferred from the chiral ligand on the metal catalyst to the substrate. acs.org The substrate approaches the catalyst in a specific orientation to minimize steric hindrance and maximize favorable non-covalent interactions (e.g., hydrogen bonding, π-π stacking) within the chiral pocket of the catalyst. acs.org This preferred orientation leads to the delivery of the hydride (or deuteride) to one face of the prochiral ketone, resulting in the formation of one enantiomer in excess. ethz.ch The precise structure of the transition state, involving the catalyst, the substrate, and the hydrogen/deuterium source, dictates the stereochemical outcome. ethz.ch

In biocatalysis , the remarkable selectivity of enzymes like KREDs stems from their well-defined, three-dimensional active sites. ichemc.ac.lkmdpi.com The substrate (e.g., acetophenone-d5) binds within the enzyme's chiral active site in a highly specific orientation. This precise positioning is governed by multiple interactions between the substrate and the amino acid residues of the enzyme. ichemc.ac.lk The enzyme then delivers a hydride (or deuteride) from the cofactor (NADH or NADPH) to either the re or si face of the ketone's carbonyl group, leading to the formation of a single enantiomer of the alcohol product. ichemc.ac.lk The inherent chirality of the enzyme creates a large energy difference between the two possible transition states, resulting in the observed high enantioselectivity. ichemc.ac.lknih.gov

Biocatalytic Enantioselective Reductions and Their Specificity

Enzymatic Resolution of Racemic 1-Phenylethanol

Enzymatic resolution is a prominent technique for separating enantiomers. numberanalytics.com It relies on the principle that a chiral catalyst, in this case an enzyme, interacts differently with each enantiomer of a racemic substrate. This results in one enantiomer being converted to a product at a much faster rate than the other. For 1-phenylethanol, this typically involves an acylation reaction, where an acyl group is transferred to the alcohol. scielo.br

The success of enzymatic kinetic resolution hinges on the stereoselectivity of the chosen enzyme. Various lipases and acylases have demonstrated high stereoselectivity in the resolution of racemic 1-phenylethanol.

Acylase I from Aspergillus melleus has been utilized to catalyze the acylation of racemic 1-phenylethanol with vinyl acetate in hexane. nih.goved.govunits.it This enzyme exhibits a preference for one enantiomer, leading to the formation of an ester from that enantiomer while leaving the other largely unreacted. nih.govunits.it Studies have shown that Acylase I preferentially reacts with the (R)-enantiomer of 1-phenylethanol. researchgate.net

Lipases are another class of enzymes widely employed for this purpose. Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia, and Candida rugosa are frequently used. mdpi.comnih.govscielo.br

Burkholderia cepacia lipase has been shown to be an effective biocatalyst for the kinetic resolution of (R,S)-1-phenylethanol, yielding (R)-1-phenylethyl acetate with high enantiomeric excess. mdpi.com In contrast, Candida rugosa lipase displayed lower stereoselectivity in the same study. mdpi.com

Novozym 435 (Candida antarctica lipase B) is a highly reproducible and widely used lipase for the resolution of 1-phenylethanol. scielo.brmdpi.com It has been used in neat systems with glycerol triacetate and glycerol tributyrate as acylating agents, demonstrating high enantioselectivity. tandfonline.com

The choice of solvent and acyl donor can significantly influence the enzyme's activity and stereoselectivity. For instance, the use of ionic liquids in combination with traditional organic solvents like n-heptane has been shown to enhance the enantioselectivity of Burkholderia cepacia lipase. mdpi.com Vinyl acetate is a commonly used and effective acyl donor in these reactions. nih.govnih.gov

The following table summarizes the performance of different enzymes in the kinetic resolution of 1-phenylethanol:

Table 1: Performance of Various Enzymes in the Kinetic Resolution of 1-Phenylethanol| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) of Product | Conversion (c) | Enantioselectivity (E) |

|---|---|---|---|---|---|---|

| Burkholderia cepacia lipase | Vinyl Acetate | n-heptane / [EMIM][BF4] | (R)-1-phenylethyl acetate | 98.9% | 40.8% | >200 (up to 379.0) |

| Novozym 435 | Vinyl Acetate | n-hexane | (R)-1-phenylethyl acetate | Not specified | Not specified | Not specified |

| Acylase I | Vinyl Acetate | Hexane | Ester | Not specified | Not specified | Not specified |

Data compiled from multiple sources. mdpi.comnih.govnih.govresearchgate.net

Following the enzymatic resolution, the reaction mixture contains the newly formed ester and the unreacted alcohol enantiomer. A crucial step is the separation and purification of these components to obtain the enantiomerically pure substances.

Chromatographic Methods: Column chromatography is a standard and effective technique for separating the product ester from the unreacted alcohol. scielo.brnih.gov Silica gel is commonly used as the stationary phase, with a solvent system such as hexane/ethyl acetate as the eluent. scielo.br The separation can be monitored using thin-layer chromatography (TLC). nih.govunits.it

Extraction: Liquid-liquid extraction can also be employed. For instance, after the reaction, the enzyme can be filtered off, and the components can be separated based on their differing solubilities in a biphasic solvent system. units.it

Advanced Separation Techniques:

Supercritical Fluid Extraction: Supercritical carbon dioxide has been investigated for the continuous separation of products from the enzymatic resolution of (R,S)-1-phenylethanol. researchgate.net By using a series of separators at specific temperatures and pressures, (S)-1-phenylethanol was recovered with a purity of 86%, with the potential to reach over 95% purity with an additional separation step. researchgate.net

Membrane-Based Separation: Ultrafiltration (UF) membranes have been used to separate (R)- and (S)-1-phenylethanol, achieving high enantiomeric excess values. numberanalytics.com

Once the unreacted alcohol enantiomer is isolated, it can be further purified. If the goal is to obtain both enantiomers in high purity, the separated ester can be hydrolyzed back to the alcohol, yielding the other enantiomer. scielo.br